

## Zaltidine (C8H10N6S): A Technical Whitepaper

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Compound of Interest		
Compound Name:	Zaltidine	
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### **Abstract**

**Zaltidine** is a potent histamine H<sub>2</sub> receptor antagonist, belonging to the same class of compounds as cimetidine and ranitidine. With the molecular formula C<sub>8</sub>H<sub>10</sub>N<sub>6</sub>S, its primary pharmacological action is the inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of **Zaltidine**, including its chemical properties, mechanism of action, and relevant experimental data and protocols. While **Zaltidine** demonstrated efficacy in the treatment of duodenal ulcers, its clinical development was hampered by observations of hepatotoxicity. This document aims to serve as a detailed resource for researchers and professionals in the field of drug development and pharmacology.

## **Chemical and Physical Properties**

**Zaltidine**, with the IUPAC name 2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine, is a small molecule with a molecular weight of 222.27 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1. While experimental data for properties such as pKa, solubility, and logP are not readily available in the public domain, computational predictions provide estimated values.



Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>6</sub> S	[1][2]
Molecular Weight	222.27 g/mol	[1]
IUPAC Name	2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine	
CAS Number	85604-00-8	_
Appearance	Solid (Predicted)	_
pKa (strongest acidic)	12.1 (Predicted)	_
pKa (strongest basic)	10.9 (Predicted)	_
Solubility	Data not available	_
LogP	0.5 (Predicted)	_

Table 1: Physicochemical Properties of **Zaltidine** 

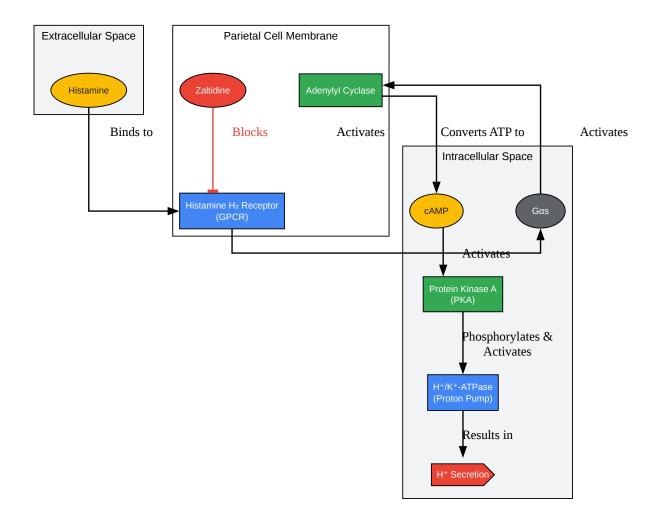
# Mechanism of Action: Histamine H<sub>2</sub> Receptor Antagonism

**Zaltidine** exerts its pharmacological effect as a competitive antagonist at the histamine H<sub>2</sub> receptor, primarily located on the basolateral membrane of gastric parietal cells. The binding of histamine to these receptors is a key stimulus for gastric acid secretion.

## Signaling Pathway of Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. The histamine H₂ receptor-mediated pathway is a central component. Upon binding of histamine, the H₂ receptor, a G-protein coupled receptor (GPCR), activates adenylyl cyclase through its associated Gαs subunit. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in the secretion of H+ ions into the gastric lumen.





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**Figure 1:** Histamine H<sub>2</sub> Receptor Signaling Pathway in Gastric Parietal Cells and the inhibitory action of **Zaltidine**.

**Zaltidine** competitively inhibits the binding of histamine to the H<sub>2</sub> receptor, thereby preventing the initiation of this signaling cascade. This results in a potent suppression of both basal and



stimulated gastric acid secretion.

### **Pharmacokinetics**

Detailed pharmacokinetic data for **Zaltidine** in humans is limited in publicly accessible literature. However, a study in cattle provides some insight into its disposition. General pharmacokinetic properties of H<sub>2</sub> receptor antagonists are summarized for context.

Parameter	Zaltidine (Cattle, IV)	General H <sub>2</sub> Antagonists (Human, Oral)
Bioavailability	-	40-70%
Tmax	-	1-3 hours
Half-life (t1/2)	~2.5 hours	2-3 hours
Volume of Distribution (Vd)	~1.1 L/kg	1.0-1.5 L/kg
Clearance (CL)	~0.3 L/kg/h	400-700 mL/min

Table 2: Pharmacokinetic Parameters

## **Efficacy and Clinical Data**

Clinical trials demonstrated that **Zaltidine** is an effective agent for the treatment of duodenal ulcers.

Treatment Group	Healing Rate (4 weeks)	p-value
Zaltidine (150 mg daily)	86%	< 0.001
Placebo	19%	

Table 3: Clinical Efficacy of **Zaltidine** in Duodenal Ulcer Healing

## Hepatotoxicity



A significant concern that emerged during the clinical evaluation of **Zaltidine** was its potential for hepatotoxicity. An increase in serum aminotransferase levels was observed in a subset of patients receiving the drug. Liver biopsy specimens from affected individuals showed evidence of drug-induced injury. This adverse effect was a major factor in the discontinuation of its development.

# **Experimental Protocols**Synthesis of Zaltidine (Conceptual)

A specific, detailed experimental protocol for the synthesis of **Zaltidine** is not readily available. However, based on the synthesis of structurally related 2-guanidinothiazole compounds, a plausible synthetic route can be outlined.



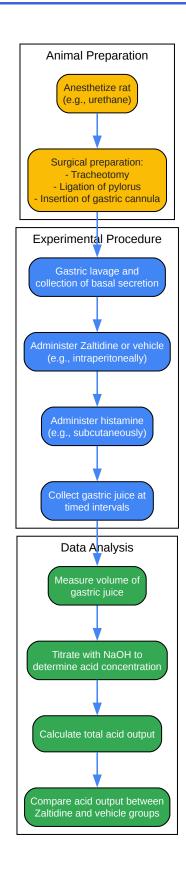
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Figure 2: Conceptual workflow for the synthesis of Zaltidine.

# Measurement of Gastric Acid Secretion (In Vivo Rat Model)

This protocol describes a method for quantifying the effect of **Zaltidine** on histamine-induced gastric acid secretion in an anesthetized rat model.





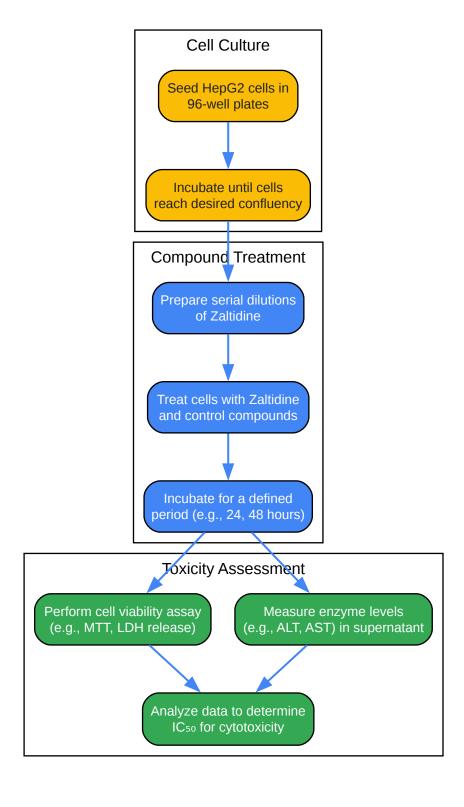
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**Figure 3:** Experimental workflow for measuring gastric acid secretion.



## In Vitro Hepatotoxicity Assay

This protocol outlines a general in vitro method to assess the potential hepatotoxicity of a compound like **Zaltidine** using a human hepatocyte cell line (e.g., HepG2).





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Figure 4: Workflow for an in vitro hepatotoxicity assay.

### Conclusion

**Zaltidine** is a potent histamine H<sub>2</sub> receptor antagonist with demonstrated efficacy in promoting the healing of duodenal ulcers. Its mechanism of action is well-understood, involving the competitive inhibition of the histamine-mediated signaling pathway for gastric acid secretion. However, the emergence of hepatotoxicity as a significant adverse effect has limited its clinical utility. The information and protocols provided in this technical guide offer a detailed resource for researchers interested in the pharmacology of H<sub>2</sub> receptor antagonists and the challenges of drug development. Further investigation into the structure-toxicity relationship of **Zaltidine** and related compounds could provide valuable insights for the design of safer and more effective anti-ulcer therapeutics.

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### References

- 1. Zaltidine | C8H10N6S | CID 56051 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Zaltidine (C<sub>8</sub>H<sub>10</sub>N<sub>6</sub>S): A Technical Whitepaper].
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